Lipophilicity Shift: Gem-Dimethyl Substitution Increases logP by 0.6–1.5 Units Relative to the Unsubstituted 1-Oxa-8-azaspiro[4.5]decane Core
The target compound (CAS 1333222-28-8) exhibits a calculated logP of 3.14 (Chemsrc) or 2.11 (Fluorochem, calculated), while the unsubstituted analog tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 374794-89-5) exhibits a calculated logP of 1.67 (Chemsrc) or 2.50 (Molbase) [1]. Despite inter-database variability in absolute values, the consistent directional trend across all data sources demonstrates that the gem-dimethyl modification increases lipophilicity by approximately 0.6 to 1.5 logP units. This magnitude of shift is consequential for passive membrane permeability and CNS penetration potential, where the optimal logP range for blood-brain barrier penetration is approximately 1.5–3.0 [2]. The target compound falls within this CNS-favorable window from all data sources, while the unsubstituted analog may fall below the threshold depending on the calculation method. The polar surface area (PSA = 38.77 Ų) is identical between the two compounds, meaning the lipophilicity difference is the sole physicochemical differentiator for membrane partitioning .
| Evidence Dimension | Calculated octanol-water partition coefficient (logP / clogP) |
|---|---|
| Target Compound Data | logP = 3.14 (Chemsrc) or 2.11 (Fluorochem) |
| Comparator Or Baseline | tert-Butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 374794-89-5): logP = 1.67 (Chemsrc) or 2.50 (Molbase) |
| Quantified Difference | ΔlogP ≈ +0.6 to +1.5 units (target more lipophilic); directionally consistent across all sources |
| Conditions | In silico calculated logP values from authoritative chemical databases (Chemsrc, Fluorochem, Molbase); no experimental shake-flask logP data identified |
Why This Matters
For CNS-targeted programs, the gem-dimethyl variant's elevated logP places it within the established CNS drug-like space (logP 1.5–3.0, PSA < 90 Ų), whereas the unsubstituted analog may require additional structural modification to achieve comparable passive brain penetration.
- [1] Molbase. CAS 374794-89-5: 1,1-Dimethylethyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate. LogP: 2.5044. Available at: https://qiye.molbase.cn/374794-89-5.html View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541 View Source
